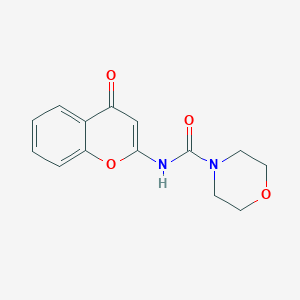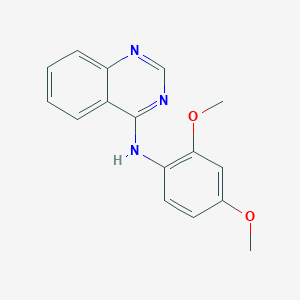![molecular formula C17H19NO4 B5541567 8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one” belongs to the class of coumarins . Coumarins are benzopyrone derivatives that are found in nature and have been extensively studied for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organic halides . The synthesis of related compounds often involves the use of 1 H-NMR, 13 C-NMR, and mass spectrometry for characterization .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a chromen-2-one (coumarin) core, with a methoxy group at the 8-position and a carbonyl-linked 4-methylpiperidin-1-yl group at the 3-position .科学的研究の応用
Ion Traps and Coulomb Crystals
The compound has relevance in ion traps and Coulomb crystals. Ensembles of cold atomic and molecular ions, prepared at millikelvin temperatures through laser and sympathetic cooling, form ordered structures known as “Coulomb crystals.” These crystals exhibit intriguing properties, making them attractive for experiments in chemical dynamics, ultrahigh-resolution spectroscopy, and quantum-information processing .
Chemical Literature and Documentation
Scientific research contributes to the chemical literature by capturing and documenting ideas, methods, results, and implications. It provides valuable information for further research, grants, product development, marketing, and competitive advantage .
Ionic Liquids and Cytotoxicity Studies
The compound is relevant in the study of ionic liquids (ILs). Recent large-scale studies have investigated the cytotoxic action of various classes of ILs, including imidazolium, pyridinium, pyrrolidinium, ammonium, and cholinium ILs. Understanding their mechanisms can guide applications in diverse fields .
Intrahepatic Cholestasis and Treatment Mechanisms
Sensor Technologies in Marine Engineering
Scientific research contributes to the development of sensor technologies for marine environments. Examples include wireless sensor networks (WSNs), optical-fiber-based sensors, piezoelectric energy harvesters, and nanofibrous grids. These sensors enhance real-time monitoring, structural health assessment, and environmental measurements .
Whisker Sensors and Perception
Inspired by nature’s tactile systems, whisker sensors offer versatile and highly sensitive sensing technology. Research in this area explores their applications in both biological and technological interactions with the environment .
Hydrological Modeling and Watershed Management
The compound’s applications extend to hydrological modeling. Studies combine fine-scale event and coarse-scale continuous modeling using tools like HEC-HMS. Understanding hydrology aids in effective watershed management .
Nonlinear Optical Properties and Reactivity Indices
The compound exhibits nonlinear optical potentials. Investigating its reactivity indices contributes to understanding its behavior and potential applications .
将来の方向性
特性
IUPAC Name |
8-methoxy-3-(4-methylpiperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-6-8-18(9-7-11)16(19)13-10-12-4-3-5-14(21-2)15(12)22-17(13)20/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKDFYOAHOQFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)


![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)
![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)
